![molecular formula C10H9ClFN3 B508040 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 512809-90-4](/img/structure/B508040.png)
1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (CFBPA) is an organic compound that can be used in a variety of scientific research applications. It is a versatile compound that has numerous advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing pyrazole and fluorobenzyl groups have been synthesized and characterized to study their structural properties and potential applications. For instance, Abdel-Wahab et al. (2013) reported on a compound where the pyrazole ring adopts an envelope conformation, with intramolecular hydrogen bonding contributing to its supramolecular assembly, indicating the potential for designing molecules with specific three-dimensional arrangements for targeted interactions (Abdel-Wahab, Mohamed, Ng, & Tiekink, 2013).
Potential Biological Activities
Research on compounds structurally related to 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine has shown a variety of potential biological activities. For example, compounds with pyrazole rings have been evaluated for their anti-inflammatory and analgesic properties. Khalifa and Abdelbaky (2008) synthesized derivatives showing significant anti-inflammatory activity, suggesting the relevance of such structures in developing new therapeutic agents (Khalifa & Abdelbaky, 2008).
Applications in Material Science
Furthermore, fluorine-containing heterocycles, similar in structural motifs to the compound of interest, have found applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). Szlachcic et al. (2017) explored the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, demonstrating the role of fluorine substituents in modifying electronic properties critical for OLED performance (Szlachcic, Kucharek, Jarosz, Danel, & Stadnicka, 2017).
Mechanism of Action
- Naturally occurring metal complexes like heme and chlorophyll contain pyrrole rings and play vital roles in oxygen transport and photosynthesis .
- Some pyrrole analogs exhibit antitumor, anti-inflammatory, and antiviral properties .
- Certain pyrrole derivatives inhibit reverse transcriptase in HIV-1 .
Mode of Action
The interaction between 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and its targets likely involves:
- Oxidative addition : Electrophilic organic groups participate in the formation of new Pd–C bonds, potentially through oxidative addition .
- Transmetalation : Formally nucleophilic organic groups transfer from boron to palladium, a process essential for Suzuki–Miyaura coupling reactions .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s efficacy and stability. Investigating these conditions is essential for optimizing its therapeutic potential.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-3-9(12)7(8)6-15-5-4-10(13)14-15/h1-5H,6H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADERVFSKRRBTBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine | |
CAS RN |
512809-90-4 |
Source
|
Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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